

Spectroscopic Analysis of 5-Nitro-2-furoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Nitro-2-furoic acid

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This technical guide provides an in-depth overview of the spectroscopic data for **5-Nitro-2-furoic acid**, a compound of interest in medicinal chemistry and materials science. The following sections detail its Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic profiles, offering valuable data for compound identification, characterization, and quality control.

FT-IR Spectroscopic Data

The FT-IR spectrum of **5-Nitro-2-furoic acid** reveals key vibrational modes characteristic of its functional groups. The data presented below has been compiled from various spectroscopic studies and databases.

Table 1: FT-IR Peak Assignments for **5-Nitro-2-furoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	O-H stretch (carboxylic acid)
~1700	Strong	C=O stretch (carboxylic acid)
~1540	Strong	Asymmetric NO ₂ stretch
~1350	Strong	Symmetric NO ₂ stretch
~1240	Medium	C-O stretch (carboxylic acid)
~1030	Medium	Furan ring C-O-C stretch
~930	Medium, Broad	O-H bend (out-of-plane, carboxylic acid dimer)
~820	Medium	C-H bend (furan ring)
~770	Medium	C-N stretch

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **5-Nitro-2-furoic acid**. The following tables summarize the ¹H and ¹³C NMR chemical shifts, recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 2: ¹H NMR Spectroscopic Data for **5-Nitro-2-furoic Acid** in DMSO-d₆

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~14.0	Singlet	-	COOH
~7.8	Doublet	~4.0	H4
~7.5	Doublet	~4.0	H3

Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary depending on concentration and temperature.

Table 3: ^{13}C NMR Spectroscopic Data for **5-Nitro-2-furoic Acid** in DMSO-d_6

Chemical Shift (δ , ppm)	Assignment
~158.0	C5
~152.0	C2
~148.0	COOH
~122.0	C3
~115.0	C4

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and comparison.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of **5-Nitro-2-furoic acid** (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The homogenous mixture is then transferred to a pellet-pressing die.
- A pressure of 8-10 tons is applied for several minutes to form a transparent or semi-transparent pellet.
- The pellet is placed in the sample holder of the FT-IR spectrometer.

Instrumentation and Data Acquisition:

- Spectrometer: A Bruker Tensor 27 FT-IR spectrometer or equivalent.
- Spectral Range: $4000\text{-}400\text{ cm}^{-1}$ [\[1\]](#).
- Resolution: 4 cm^{-1} .

- Scans: 32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **5-Nitro-2-furoic acid** is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

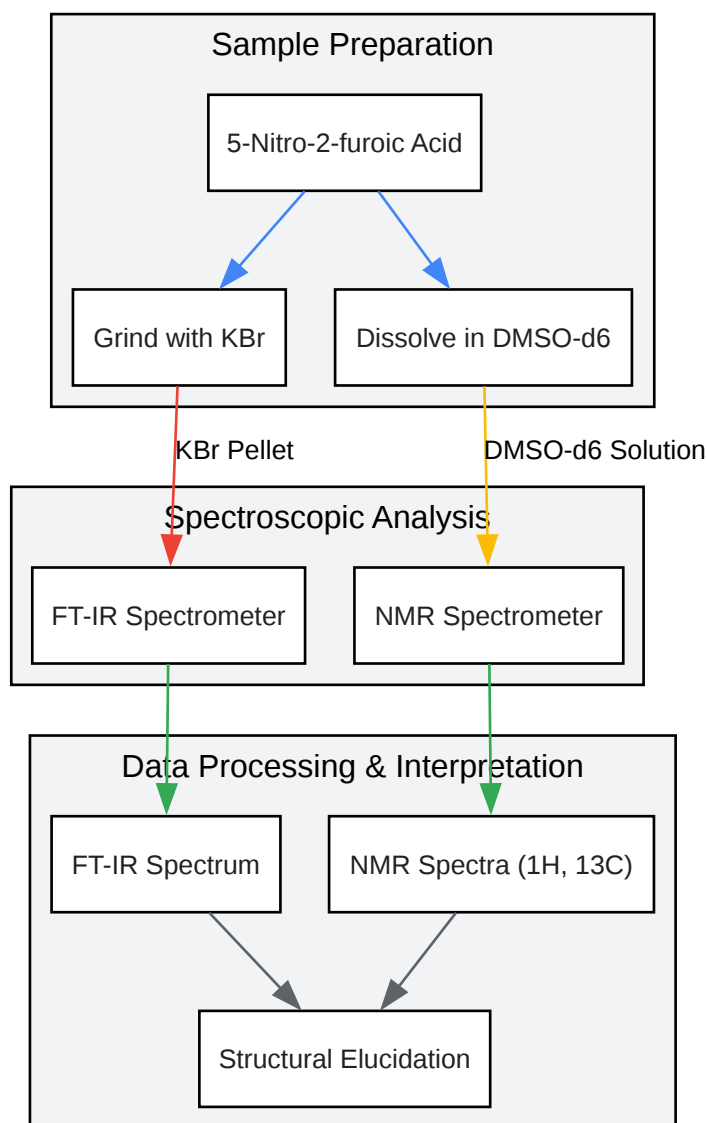
Instrumentation and Data Acquisition:

- Spectrometer: A Bruker Avance III 400 MHz spectrometer or equivalent, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei[2].
- Solvent: DMSO-d₆[2].
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
- Temperature: 20 °C[2].
- ¹H NMR Parameters:
 - Pulse sequence: Standard zg30 pulse program.
 - Number of scans: 16.
 - Relaxation delay: 1.0 s.
- ¹³C NMR Parameters:
 - Pulse sequence: Standard zgpg30 pulse program with proton decoupling.

- Number of scans: 1024.
- Relaxation delay: 2.0 s.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-Nitro-2-furoic acid**.



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Caption: Experimental workflow for spectroscopic analysis.

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References

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